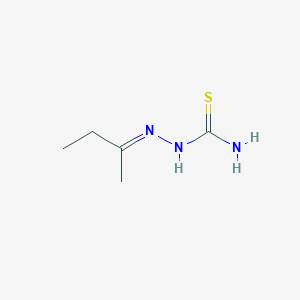
Methyl ethyl ketone thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ethyl ketone thiosemicarbazone (MEKTS) is a chemical compound that has been studied extensively in the field of medicinal chemistry due to its potential therapeutic properties. MEKTS is a thiosemicarbazone derivative of methyl ethyl ketone and has been shown to possess a wide range of biological activities, including antiviral, antitumor, and antibacterial properties.
Aplicaciones Científicas De Investigación
Methyl ethyl ketone thiosemicarbazone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antiviral activity against a wide range of viruses, including HIV, herpes simplex virus, and influenza virus. Methyl ethyl ketone thiosemicarbazone has also been found to possess antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, Methyl ethyl ketone thiosemicarbazone has antibacterial properties and has been shown to be effective against both gram-positive and gram-negative bacteria.
Mecanismo De Acción
The exact mechanism of action of Methyl ethyl ketone thiosemicarbazone is not fully understood. However, it is believed to exert its antiviral activity by inhibiting viral replication and entry into host cells. Methyl ethyl ketone thiosemicarbazone has also been shown to induce apoptosis in cancer cells, leading to cell death. The antibacterial activity of Methyl ethyl ketone thiosemicarbazone is thought to be due to its ability to disrupt bacterial cell membrane integrity.
Efectos Bioquímicos Y Fisiológicos
Methyl ethyl ketone thiosemicarbazone has been shown to have a low toxicity profile and is generally well-tolerated in animal studies. However, it has been reported to cause mild gastrointestinal side effects in some cases. Methyl ethyl ketone thiosemicarbazone has also been shown to have a mild inhibitory effect on the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl ethyl ketone thiosemicarbazone in lab experiments is its broad-spectrum antiviral, antitumor, and antibacterial activity, which makes it a useful tool for studying the effects of these compounds on various biological systems. However, one limitation of using Methyl ethyl ketone thiosemicarbazone is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on Methyl ethyl ketone thiosemicarbazone. One area of interest is its potential as a therapeutic agent for the treatment of viral infections, including HIV and influenza. Another area of interest is its potential as an anticancer agent, particularly for the treatment of drug-resistant cancers. Additionally, further studies are needed to better understand the mechanism of action of Methyl ethyl ketone thiosemicarbazone and to identify any potential side effects or toxicities associated with its use.
In conclusion, Methyl ethyl ketone thiosemicarbazone is a promising compound that has been shown to possess a wide range of biological activities. Its potential therapeutic applications make it an important area of research in the field of medicinal chemistry. Further studies are needed to fully understand its mechanism of action and to determine its potential as a therapeutic agent.
Métodos De Síntesis
Methyl ethyl ketone thiosemicarbazone can be synthesized by reacting methyl ethyl ketone with thiosemicarbazide in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified by recrystallization to obtain pure Methyl ethyl ketone thiosemicarbazone.
Propiedades
Número CAS |
1752-40-5 |
|---|---|
Nombre del producto |
Methyl ethyl ketone thiosemicarbazone |
Fórmula molecular |
C11H6F16O2 |
Peso molecular |
145.23 g/mol |
Nombre IUPAC |
[(E)-butan-2-ylideneamino]thiourea |
InChI |
InChI=1S/C5H11N3S/c1-3-4(2)7-8-5(6)9/h3H2,1-2H3,(H3,6,8,9)/b7-4+ |
Clave InChI |
NCQXVINEPVAIDB-QPJJXVBHSA-N |
SMILES isomérico |
CC/C(=N/NC(=S)N)/C |
SMILES |
CCC(=NNC(=S)N)C |
SMILES canónico |
CCC(=NNC(=S)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238808.png)
![N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B238816.png)
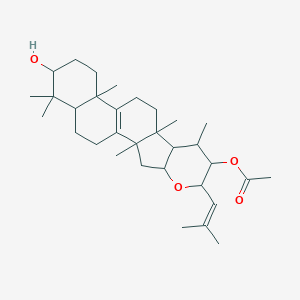
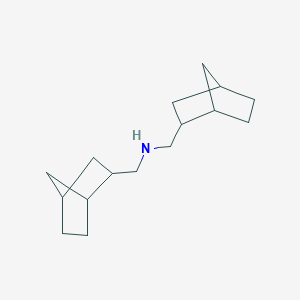
![(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B238850.png)
![1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238855.png)
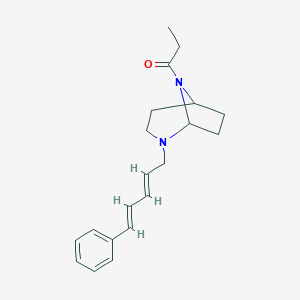
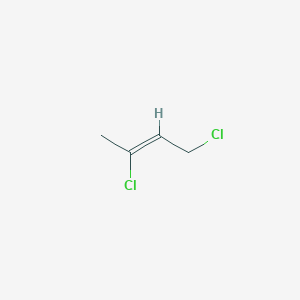
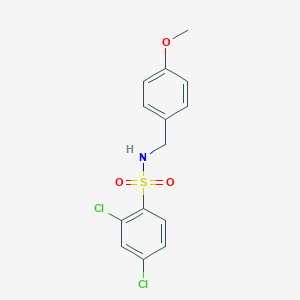
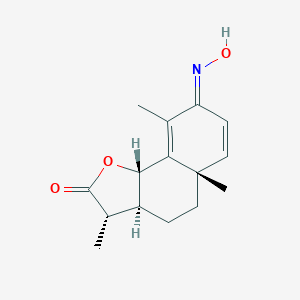
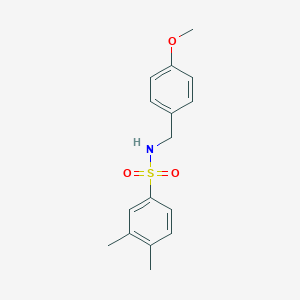
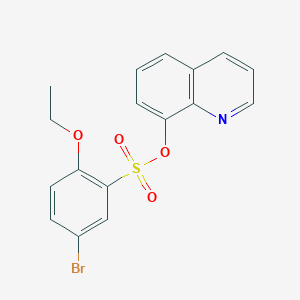
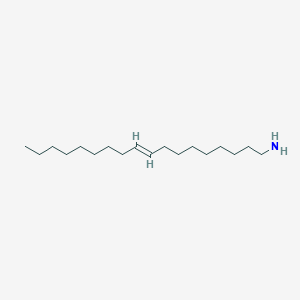
![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)